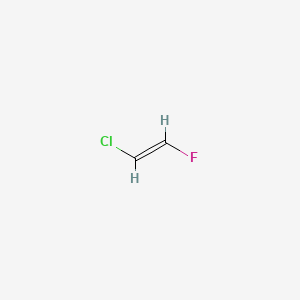
Trisodium hexafluoroferrate(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium hexafluoroferrate(3-) is an inorganic compound with the chemical formula Na₃FeF₆. It is a salt composed of sodium cations and hexafluoroferrate(3-) anions. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trisodium hexafluoroferrate(3-) can be synthesized through the reaction of sodium fluoride (NaF) with ferric fluoride (FeF₃) under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is obtained by crystallization: [ 3NaF + FeF₃ \rightarrow Na₃FeF₆ ]
Industrial Production Methods: In industrial settings, trisodium hexafluoroferrate(3-) is produced by reacting sodium fluoride with ferric fluoride at elevated temperatures. The reaction is carried out in a furnace, and the product is collected as a crystalline solid. The purity of the compound can be enhanced through recrystallization techniques .
Types of Reactions:
Oxidation: Trisodium hexafluoroferrate(3-) can undergo oxidation reactions, where the iron(III) center is further oxidized.
Reduction: The compound can also participate in reduction reactions, where the iron(III) center is reduced to iron(II).
Substitution: In substitution reactions, the fluoride ions in trisodium hexafluoroferrate(3-) can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Ligands such as chloride ions (Cl⁻) or hydroxide ions (OH⁻) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of higher oxidation state iron compounds.
Reduction: Formation of iron(II) compounds.
Substitution: Formation of new complexes with different ligands
Scientific Research Applications
Trisodium hexafluoroferrate(3-) has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a source of fluoride ions.
Biology: Employed in studies involving iron metabolism and fluoride toxicity.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of trisodium hexafluoroferrate(3-) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to iron-binding proteins, influencing their activity. Additionally, the fluoride ions can interact with biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Sodium hexafluoroferrate(II): Contains iron in the +2 oxidation state.
Potassium hexafluoroferrate(III): Similar structure but with potassium cations instead of sodium.
Ammonium hexafluoroferrate(III): Contains ammonium cations instead of sodium.
Uniqueness: Trisodium hexafluoroferrate(3-) is unique due to its specific combination of sodium cations and hexafluoroferrate(3-) anions, which imparts distinct chemical and physical properties. Its stability and reactivity make it valuable in various applications .
Properties
CAS No. |
20955-11-7 |
|---|---|
Molecular Formula |
F6FeNa3 |
Molecular Weight |
238.80 g/mol |
IUPAC Name |
trisodium;hexafluoroiron(3-) |
InChI |
InChI=1S/6FH.Fe.3Na/h6*1H;;;;/q;;;;;;+3;3*+1/p-6 |
InChI Key |
NXXJJPQQCLIRPD-UHFFFAOYSA-H |
SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[Na+].[Na+].[Na+].[Fe+3] |
Canonical SMILES |
F[Fe-3](F)(F)(F)(F)F.[Na+].[Na+].[Na+] |
physical_description |
Powder; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















